molecular formula C9H9ClFNO2 B2480846 (R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid CAS No. 947615-61-4

(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B2480846
CAS No.: 947615-61-4
M. Wt: 217.62
InChI Key: ZPMGQOHZMMWUAT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62. The purity is usually 95%.
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Scientific Research Applications

Brain Tumor Imaging

"Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography" (McConathy et al., 2010) explored the synthesis and evaluation of enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for use in positron emission tomography (PET) imaging of brain tumors. The study demonstrated the potential of (S)-[18F]4 as a novel radiolabeled amino acid with promising PET properties for brain tumor imaging.

Synthesis Methodologies

In the paper "Synthesis of (S)-, (R)-, and (rac)-2-amino-3,3-bis(4-fluorophenyl)propanoic acids and an evaluation of the DPP IV inhibitory activity of Denagliptin diastereomers" (Deng et al., 2008), the authors developed a diastereoselective, cost-efficient synthetic procedure for key intermediates required for the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor. This highlights the relevance of (R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid derivatives in medicinal chemistry.

Physical and Chemical Properties

"DFT zwitterion model for vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, aided by IR and Raman spectroscopy" (Pallavi & Tonannavar, 2020) provides insights into the vibrational and electronic structure of a related compound, utilizing ab initio and DFT computed structures. The study offers a deeper understanding of the compound's behavior in various solvation models, underlining the importance of computational chemistry in elucidating the properties of complex molecules.

Enzymatic Synthesis

"Enzymatic Preparation of an (S)-Amino Acid from a Racemic Amino Acid" (Chen et al., 2011) discusses the preparation of the (S)-amino acid, a key intermediate for an antidiabetic drug, from a racemic mixture using enzyme catalysis. This study exemplifies the application of biocatalysis in achieving high enantioselectivity and efficiency in synthesizing pharmacologically relevant compounds.

Properties

IUPAC Name

(2R)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGQOHZMMWUAT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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